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molecular formula C15H11ClN2O3S B122770 3-Benzenesulfonyl-5-chloroindole-2-carboxamide CAS No. 148472-83-7

3-Benzenesulfonyl-5-chloroindole-2-carboxamide

Cat. No. B122770
M. Wt: 334.8 g/mol
InChI Key: KHJNUJLYIHQWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527819

Procedure details

A suspension of ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate (596 mg, 1.64 mmol) in aqueous conc. ammonium hydroxide (10 mL) containing ammonium chloride (28 mg) was heated at 100° C. for 3 hours in a sealed screw-top tube. The sealed tube was cooled in an ice bath as product crystallized out. The product was collected by filtration, rinsed with ice water, and dried to give the product, mp 253°-254° C.
Name
ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([Cl:19])[CH:17]=3)[NH:12][C:11]=2[C:20]([O:22]CC)=O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[NH4+:26]>[OH-].[NH4+]>[C:1]1([S:7]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([Cl:19])[CH:17]=3)[NH:12][C:11]=2[C:20]([NH2:26])=[O:22])(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate
Quantity
596 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(NC2=CC=C(C=C12)Cl)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
28 mg
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The sealed tube was cooled in an ice bath as product
CUSTOM
Type
CUSTOM
Details
crystallized out
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
rinsed with ice water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product, mp 253°-254° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=C(NC2=CC=C(C=C12)Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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